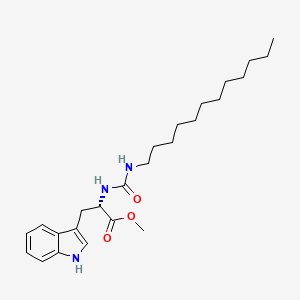
methyl N-(dodecylcarbamoyl)-L-tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(dodecylcarbamoyl)-L-tryptophanate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of a dodecylcarbamoyl group attached to the nitrogen atom of the tryptophan moiety, with a methyl ester group at the carboxyl end.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(dodecylcarbamoyl)-L-tryptophanate typically involves the following steps:
Protection of the amino group: The amino group of L-tryptophan is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Formation of the carbamoyl group: The protected L-tryptophan is then reacted with dodecyl isocyanate to form the dodecylcarbamoyl derivative.
Esterification: The carboxyl group of the resulting compound is esterified using methanol and a suitable catalyst such as sulfuric acid to form the methyl ester.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The indole ring in this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Methyl N-(dodecylcarbamoyl)-L-tryptophanate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of methyl N-(dodecylcarbamoyl)-L-tryptophanate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways Involved: It may modulate pathways related to serotonin synthesis and kynurenine pathway, influencing various physiological processes.
Comparison with Similar Compounds
- N-(dodecylcarbamoyl)-L-tryptophan
- Methyl N-(octylcarbamoyl)-L-tryptophanate
- Methyl N-(dodecylcarbamoyl)-D-tryptophanate
Comparison:
- N-(dodecylcarbamoyl)-L-tryptophan : Lacks the methyl ester group, which may affect its solubility and reactivity.
- Methyl N-(octylcarbamoyl)-L-tryptophanate : Has a shorter alkyl chain, which may influence its hydrophobicity and biological activity.
- Methyl N-(dodecylcarbamoyl)-D-tryptophanate : The D-isomer may have different biological activities and interactions compared to the L-isomer.
Properties
IUPAC Name |
methyl (2S)-2-(dodecylcarbamoylamino)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O3/c1-3-4-5-6-7-8-9-10-11-14-17-26-25(30)28-23(24(29)31-2)18-20-19-27-22-16-13-12-15-21(20)22/h12-13,15-16,19,23,27H,3-11,14,17-18H2,1-2H3,(H2,26,28,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWHXWYFZGCTMG-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol](/img/structure/B7760183.png)
![(1S,9R)-11-(2-aminoacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B7760195.png)


![5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B7760209.png)


![1-(1,3-benzodioxol-5-yl)-N-[(5-chloro-2-ethoxyphenyl)methyl]methanamine;hydrochloride](/img/structure/B7760252.png)

![(2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one](/img/structure/B7760269.png)




